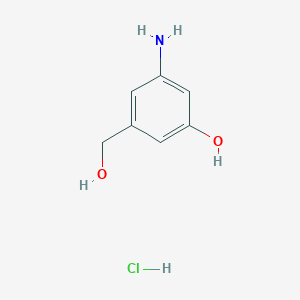
3-Amino-5-(hydroxymethyl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(hydroxymethyl)phenol hydrochloride is a chemical compound with the molecular formula C7H10ClNO2 and a molecular weight of 175.61 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is a crystalline solid with a purity of at least 95% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(hydroxymethyl)phenol hydrochloride involves several steps. One common method includes the reaction of 3-Aminophenol with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(hydroxymethyl)phenol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated phenols.
Scientific Research Applications
3-Amino-5-(hydroxymethyl)phenol hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-5-(hydroxymethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
4-Amino-3-hydroxybenzoic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
3-Amino-5-(hydroxymethyl)phenol hydrochloride is unique due to the presence of both amino and hydroxymethyl groups on the phenol ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
CAS No. |
112307-70-7 |
|---|---|
Molecular Formula |
C7H10ClNO2 |
Molecular Weight |
175.61 g/mol |
IUPAC Name |
3-amino-5-(hydroxymethyl)phenol;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c8-6-1-5(4-9)2-7(10)3-6;/h1-3,9-10H,4,8H2;1H |
InChI Key |
UYZXXTFRLNAAMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)O)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















